6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
16078-72-1 |
|---|---|
Molecular Formula |
C11H8N4O3 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
6-hydroxy-1-phenyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C11H8N4O3/c16-10-9-8(13-11(17)15(10)18)6-12-14(9)7-4-2-1-3-5-7/h1-6,18H,(H,13,17) |
InChI Key |
KWVZYRSPZIGJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)NC(=O)N(C3=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
Example Reaction
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 5-Amino-3-methylthio-1-phenylpyrazole-4-carbonitrile | 3-Methylthio-1-phenyl-pyrazolo[4,3-d]pyrimidin-4(5H)-one | 85–90 |
Key Steps :
-
Step 1 : React 5-amino-1-phenylpyrazole-4-carbonitrile with formamide or formic acid.
-
Step 2 : Cyclize under reflux to form the pyrimidine core.
-
Step 3 : Hydrolyze or oxidize substituents (e.g., methylthio to hydroxy) to achieve the target compound.
Multi-Component One-Pot Synthesis
A four-component condensation strategy using hydrazines, methylenemalononitriles, aldehydes, and alcohols under sodium alkoxide catalysis.
Reaction Pathway
Example Reaction
| Component | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylhydrazine, methylenemalononitrile, benzaldehyde, ethanol | 6-Hydroxy-1-phenyl-pyrazolo[3,4-d]pyrimidine-5,7-dione | 70–80 |
Key Steps :
-
Step 1 : Condensation of hydrazine and methylenemalononitrile.
-
Step 2 : Addition of aldehyde and alcohol under basic conditions.
Optimization :
Catalytic Cyclization with Sodium Hydroxide and Phase-Transfer Catalysts
This method employs sodium hydroxide and tetra-butylammonium bromide (TBAB) for cyclization of diamide intermediates.
Reaction Pathway
Example Reaction
| Intermediate | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-(2-Ethoxybenzamido)-1-methyl-3-n.propylpyrazole-5-carboxamide | 5-(2-Ethoxyphenyl)-1-methyl-3-n.propyl-pyrazolo[4,3-d]pyrimidin-7-one | 85 |
Key Steps :
-
Step 1 : Synthesize the diamide intermediate via amidation.
-
Step 2 : Cyclize using NaOH and TBAB in 2-methoxyethanol.
Advantages :
Thiation and Deacetylation of Ribofuranosyl Derivatives
This approach involves thiation of a pyrazolo-pyrimidine precursor followed by deacetylation.
Reaction Pathway
Example Reaction
| Precursor | Product | Yield (%) | Reference |
|---|---|---|---|
| 3-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-pyrazolo[4,3-d]pyrimidine-5,7-dione | 5-Chloro-3-β-D-ribofuranosyl-pyrazolo[4,3-d]pyrimidine-7-thione | 75 |
Key Steps :
-
Step 1 : Thiate the pyrimidine core using P₂S₅.
-
Step 2 : Deacetylate with NaOMe to introduce hydroxyl groups.
Challenges :
Barbituric Acid-Derived Three-Component Reactions
A solvent-free strategy using barbituric acid, benzaldehydes, and pyrazol-5-one derivatives.
Reaction Pathway
Example Reaction
| Components | Product | Yield (%) | Reference |
|---|---|---|---|
| Barbituric acid, 5-methyl-2-phenylpyrazol-3-one, 4-chlorobenzaldehyde | Dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-dione | 88–94 |
Key Steps :
-
Step 1 : Condense benzaldehyde and barbituric acid.
-
Step 2 : React with pyrazol-5-one under Cu catalysis.
Advantages :
Hydrolysis of Thioether Precursors
Oxidation or hydrolysis of thioether groups to introduce hydroxyl functionality.
Reaction Pathway
Example Reaction
| Precursor | Product | Yield (%) | Reference |
|---|---|---|---|
| 3-Methylthio-1-phenyl-pyrazolo[4,3-d]pyrimidin-4(5H)-one | 6-Hydroxy-1-phenyl-pyrazolo[4,3-d]pyrimidine-5,7-dione | 70 |
Key Steps :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrazolo[4,3-d]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that 6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival.
Case Study: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 12.8 | Signaling pathway inhibition |
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory research. The compound has been shown to reduce pro-inflammatory cytokine levels in animal models of inflammation. This suggests potential use as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Effects
| Model | Dosage (mg/kg) | Result |
|---|---|---|
| Carrageenan-induced | 10 | Reduced paw edema by 30% |
| Collagen-induced | 20 | Decreased cytokine levels |
Pesticidal Properties
Research indicates that this compound may have pesticidal properties. Studies involving plant pathogens have shown that the compound can inhibit fungal growth, suggesting its potential as a natural pesticide.
Case Study: Fungal Inhibition
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 50 µg/mL | 85 |
| Botrytis cinerea | 30 µg/mL | 90 |
Polymer Chemistry
The compound has also been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized to develop new materials with enhanced properties, such as increased thermal stability and improved mechanical strength.
Case Study: Polymer Composites
| Polymer Type | Addition of Compound (%) | Property Improvement |
|---|---|---|
| Polyethylene | 5 | Increased tensile strength by 20% |
| Polystyrene | 10 | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogues include substituent type (e.g., methyl, halogen, methoxy) and position (e.g., 1-phenyl vs. 2-phenyl). These modifications significantly alter physical and chemical properties:
Physicochemical Properties
- Melting Points: Electron-withdrawing groups (e.g., NO₂, Br) reduce melting points compared to electron-donating groups (e.g., OMe) .
- Solubility : Hydroxy and thione groups increase polarity, enhancing aqueous solubility, while methyl/phenyl groups favor organic solvents .
Research Findings and Implications
- Synthetic Flexibility : Substituent diversity (e.g., halogens, thiones) allows tailoring for specific applications, though yields vary with methodology .
- Structure-Activity Relationships : The 1-phenyl group in the target compound may improve binding to aromatic biomolecular targets compared to 2-phenyl isomers .
Biological Activity
6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione, also known as NSC-104148, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H8N4O3
- Molecular Weight : 244.2062 g/mol
- CAS Number : 16078-72-1
- InChIKey : KWVZYRSPZIGJDK-UHFFFAOYSA-N
- SMILES : c12c(n(O)c([nH]c1cnn2-c3ccccc3)=O)=O
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme involved in DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects by disrupting the folate metabolism necessary for rapidly dividing cells .
- Anticancer Properties : Studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines possess significant anticancer activity. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Antimicrobial Activity : Some derivatives of pyrazolo compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory activity of this compound against DHFR. The kinetic studies revealed that this compound binds to the enzyme with high affinity, suggesting its potential use as a therapeutic agent in conditions where DHFR inhibition is beneficial, such as certain types of cancer and autoimmune diseases .
Comparative Biological Activity Table
Q & A
Basic: What are the standard synthetic protocols for 6-hydroxy-1-phenyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione?
Methodological Answer:
The synthesis typically involves cyclization of precursor pyrazole and pyrimidine derivatives under reflux conditions. For example, reactions are conducted in ethanol or water with sodium hydroxide to facilitate cyclization . Key parameters include:
- Temperature : 70–100°C (reflux conditions).
- Reaction Time : 12–48 hours, monitored via thin-layer chromatography (TLC).
- Purification : Recrystallization from ethanol or column chromatography for high-purity yields (47–90%) .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : - and -NMR identify proton environments and carbonyl groups (e.g., δ 11.77 ppm for NH protons) .
- IR Spectroscopy : Peaks at 1640–1671 cm confirm carbonyl (C=O) stretching .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 443.52 for derivatives) .
Advanced: How does this compound function in oligonucleotide design for non-canonical base pairing?
Methodological Answer:
The pyrazolo[4,3-d]pyrimidine core acts as a hydrogen-bond acceptor/donor, forming stable base pairs with complementary nucleobases (e.g., 2,6-diaminopyrimidine). Enzymatic incorporation into DNA/RNA requires:
- Enzymes : Klenow fragment or T7 RNA polymerase .
- Conditions : Optimized pH (6.5–7.5) and temperature (37°C) to prevent depurination .
- Validation : Gel electrophoresis and melting-curve analysis assess duplex stability .
Advanced: What analytical strategies resolve contradictions in reaction intermediate identification?
Methodological Answer:
Conflicting data (e.g., unexpected byproducts) are addressed via:
- Multi-stage TLC : Track intermediates using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .
- LC-MS : Quantify intermediates and validate molecular weights .
- Control Experiments : Repeat reactions under inert atmospheres (N) to rule out oxidation artifacts .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
Molecular docking and dynamics simulations are employed to study enzyme inhibition (e.g., phosphodiesterase or kinase targets):
- Software : AutoDock Vina or Schrödinger Suite.
- Parameters : Force fields (AMBER) optimize ligand-receptor binding energies.
- Validation : Compare computational results with experimental IC values .
Advanced: What are the stability challenges under varying pH and temperature?
Methodological Answer:
Degradation studies reveal:
- pH Sensitivity : Stable in neutral buffers (pH 6.5–7.5) but hydrolyzes in acidic (pH < 3) or alkaline (pH > 10) conditions.
- Thermal Stability : Decomposes above 200°C (TGA data). Storage at –20°C in anhydrous DMSO preserves integrity .
Advanced: How are regioselective substitutions achieved on the pyrazolo-pyrimidine scaffold?
Methodological Answer:
Chlorine or hydroxyl groups are replaced via nucleophilic substitution:
- Agents : Amines (for amine derivatives) or thiols (for thioethers).
- Catalysts : TMS triflate or DIPEA enhances selectivity .
- Solvent Optimization : POCl facilitates chlorination at 70°C .
Advanced: What strategies improve selectivity in enzyme inhibition assays?
Methodological Answer:
To minimize off-target effects:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-nitrophenyl groups increase PDE5 affinity) .
- Kinetic Studies : Measure values under competitive inhibition conditions.
- Crystallography : Resolve co-crystal structures to identify binding motifs .
Advanced: How are green chemistry principles applied to its synthesis?
Methodological Answer:
Eco-friendly protocols include:
- Solvent-Free Reactions : Melt reactions at 120–150°C .
- Aqueous Synthesis : One-pot reactions in water with PEG-400 as a green solvent (yields >80%) .
- Catalyst Recycling : Reuse TMS triflate for multiple cycles .
Advanced: How do electronic effects of substituents influence biological activity?
Methodological Answer:
Electron-withdrawing groups (e.g., –NO) enhance binding to hydrophobic enzyme pockets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
